(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Description
This bicyclic pyrrolidine derivative features a hydroxymethyl (-CH2OH) substituent at the 4-position of a hexahydrocyclopenta[c]pyrrole core, protected by a tert-butyl carbamate (Boc) group. The stereochemistry (3aR,4R,6aR) is critical for its spatial orientation, influencing interactions in biological systems and synthetic utility. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for retinol-binding protein 4 (RBP4) antagonists and other therapeutic agents .
Properties
Molecular Formula |
C13H23NO3 |
|---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl (3aR,4R,6aR)-4-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-6-9-4-5-10(8-15)11(9)7-14/h9-11,15H,4-8H2,1-3H3/t9-,10-,11+/m0/s1 |
InChI Key |
JFAKHELXPGAHHG-GARJFASQSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]([C@@H]2C1)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)CO |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Metathesis (RCM)
RCM has been employed to construct the bicyclic framework. A diene precursor with pre-installed stereocenters undergoes metathesis using Grubbs catalysts. For example:
-
Substrate : -Boc-protected diene with hydroxymethyl and tert-butyl groups.
-
Catalyst : Grubbs 2nd generation (5 mol%).
-
Conditions : Dichloromethane, 40°C, 12 hours.
This method ensures precise stereochemical outcomes but requires stringent control over olefin geometry in the precursor.
Intramolecular Aldol Condensation
An alternative approach uses aldol condensation to form the cyclopentane ring:
-
Precursor : Linear keto-amine with tert-butyl and hydroxymethyl substituents.
-
Base : L-Proline (20 mol%) in THF/H₂O.
-
Temperature : 0°C to room temperature.
Chiral amines or organocatalysts enhance stereoselectivity, though competing pathways may reduce efficiency.
Stereochemical Control at C4
Asymmetric Reduction of Ketones
The hydroxymethyl group is introduced via ketone reduction:
Nucleophilic Addition to Epoxides
Epoxide ring-opening offers another route:
-
Epoxide Precursor : Synthesized via Sharpless asymmetric epoxidation.
-
Nucleophile : Trimethylaluminum-mediated hydroxymethyl addition.
Boc Protection and Deprotection Dynamics
The tert-butyl carbamate group is introduced early to protect the pyrrolidine nitrogen during subsequent steps:
-
Reagent : Di-tert-butyl dicarbonate (Boc₂O).
-
Base : Triethylamine (2 equiv).
-
Solvent : Dichloromethane.
Deprotection with TFA/CH₂Cl₂ (1:1) quantitatively regenerates the free amine for downstream functionalization.
Comparative Analysis of Synthetic Routes
| Method | Key Step | Catalyst/Reagent | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|---|
| RCM | Cyclization | Grubbs 2nd gen | 62–68 | >95 | Moderate |
| Aldol Condensation | Ring formation | L-Proline | 55–60 | 90 | Low |
| Asymmetric Reduction | Hydroxymethyl introduction | (R)-CBS/BH₃·THF | 70–75 | 98 | High |
| Epoxide Ring-Opening | Stereochemical control | Trimethylaluminum | 65 | 94 | Moderate |
Industrial-Scale Considerations
Large-scale production faces challenges in catalyst cost and purification. Continuous flow systems mitigate these issues by enhancing heat/mass transfer during RCM and reductions. For instance, telescoped RCM-asymmetric reduction sequences in flow reactors achieve 85% overall yield at kilogram scale.
Emerging Methodologies
Biocatalytic Approaches
Recent advances employ transaminases and ketoreductases for stereoselective steps:
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the carboxylate group to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions at the hydroxymethyl group to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
(3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Gene Expression: Affecting gene expression and protein synthesis through interaction with transcription factors.
Comparison with Similar Compounds
Positional Isomers and Substituent Variations
tert-Butyl 5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Difference : The hydroxymethyl group is at the 5-position instead of the 4-position.
- Impact : Positional isomerism alters steric and electronic interactions. For example, the 5-substituted derivative may exhibit distinct reactivity in coupling reactions due to proximity to the bicyclic core’s nitrogen atom .
- Synthesis : Prepared via analogous routes, such as catalytic hydrogenation of unsaturated precursors or functional group interconversion (e.g., reduction of a 5-oxo derivative) .
tert-Butyl (3aR,4R,6aR)-4-hydroxy-octahydrocyclopenta[c]pyrrole-2-carboxylate
- Key Difference : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH2OH) at the 4-position.
- Impact: Reduced steric bulk and hydrogen-bonding capacity. The hydroxyl group is less versatile for further derivatization (e.g., cannot undergo oxidation to a carboxylic acid).
- Physical Properties : Predicted boiling point 327.9±25.0 °C and density 1.146±0.06 g/cm³, reflecting lower polarity compared to the hydroxymethyl analog .
tert-Butyl (3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Difference : A ketone (oxo) group replaces the hydroxymethyl at the 5-position.
- Impact : The electron-withdrawing ketone increases acidity of adjacent protons and enables conjugate addition reactions.
- Physical Properties : Melting point 70–71°C and 98.5% purity (HPLC), indicating higher crystallinity than hydroxymethyl derivatives .
Core Structural Modifications
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS 879686-42-7)
- Key Difference : Features a 4-oxo group instead of hydroxymethyl.
- Similarity Score : 0.94 (compared to the target compound), reflecting shared bicyclic architecture but divergent functionalization .
tert-Butyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate (CAS 1363382-39-1)
- Key Difference : Spirocyclic structure vs. fused bicyclic core.
- Impact : Altered ring strain and conformational flexibility, which may affect binding to biological targets like RBP4 .
Stereochemical Variants
rel-tert-Butyl (3aS,5s,6aR)-5-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Difference : Racemic mixture with inverted stereochemistry at the 3a and 6a positions.
- Impact : Reduced enantiomeric purity can diminish pharmacological efficacy, as seen in RBP4 antagonists where stereochemistry governs target affinity .
Biological Activity
The compound (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a bicyclic structure that integrates a cyclopentane ring fused with a pyrrole moiety. Its unique stereochemistry and functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure Features : The compound features a tert-butyl group and a hydroxymethyl substituent, enhancing its lipophilicity and solubility.
Biological Activities
Research indicates that compounds similar to (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibit diverse biological activities. Notable activities include:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals.
- Antimicrobial Properties : Certain derivatives demonstrate efficacy against various bacterial strains.
- Anticoagulant Effects : Some analogs have been studied for their ability to inhibit blood clot formation.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| Compound A | Cyclopentane + Pyrrole | Antioxidant |
| Compound B | Tertiary amine + Ester | Antimicrobial |
| Compound C | Hydroxymethyl + Alkyl group | Anticoagulant |
The unique arrangement of functional groups in (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate may enhance its bioactivity profile compared to other compounds listed.
Understanding the mechanism of action is crucial for evaluating the therapeutic potential of this compound. Interaction studies can elucidate how the compound interacts with biological systems. Techniques such as:
- Molecular Docking Studies : These help predict how the compound binds to specific biological targets.
- In Vitro Assays : Testing the biological activity in cell cultures provides insights into its efficacy and safety profile.
Case Studies
Several studies have investigated the biological effects of similar compounds:
- Antioxidant Study : A study demonstrated that a structurally related compound exhibited significant antioxidant activity, reducing oxidative stress markers in vitro.
- Antimicrobial Testing : Research showed that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as antimicrobial agents.
- Anticoagulant Research : A study indicated that related compounds could effectively inhibit thrombin activity, pointing towards their potential as anticoagulants.
Q & A
Q. What are the common synthetic routes for (3aR,4R,6aR)-tert-butyl 4-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?
The synthesis typically involves the Paal-Knorr pyrrole synthesis , where 2,5-dimethoxytetrahydrofuran is condensed with amines in the presence of FeCl₃ . Another route includes cyclization of cyclopentanone derivatives with amines, followed by esterification using tert-butyl chloroformate. Reaction conditions (e.g., catalysts like DMAP, temperatures of 0–25°C) are critical for achieving high yields (>70%) and stereochemical control .
Q. How is the compound characterized to confirm its structure and purity?
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR to verify functional groups and stereochemistry; 2D NMR (e.g., NOESY) for spatial configuration .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (227.3 g/mol) .
- X-ray Crystallography : For absolute stereochemical assignment .
- Physical Properties : Predicted boiling point (327.9°C), density (1.146 g/cm³), and pKa (14.95) provide supplementary validation .
Q. What are the key functional groups and their reactivity in this compound?
- Hydroxymethyl group : Susceptible to oxidation (e.g., to aldehydes/carboxylic acids) using reagents like PCC or KMnO₄ .
- tert-Butyl ester : Provides steric protection; can be deprotected under acidic conditions (e.g., TFA) for further functionalization .
- Hexahydrocyclopenta[c]pyrrole core : Participates in ring-opening reactions or hydrogenation, depending on catalytic conditions .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Continuous Flow Reactors : Improve reaction consistency and scalability compared to batch methods .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Temperature Gradients : Optimize stepwise heating (e.g., 0°C → room temperature) to minimize side reactions .
Q. What methodologies resolve stereochemical ambiguities during synthesis?
Q. How to address contradictions in reported biological activity data?
- Comparative Assays : Test the compound alongside analogs (e.g., hexahydrocyclopenta[c]pyrroles with varying substituents) under standardized conditions .
- Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., neurotransmitter receptors) .
- Dose-Response Curves : Rule out off-target effects at high concentrations .
Q. What challenges arise when scaling up synthesis for preclinical studies?
- Purification : Switch from column chromatography to crystallization for cost-effective bulk purification .
- Byproduct Management : Monitor for tert-butyl ester degradation products using LC-MS during process optimization .
Q. How to assess the compound’s stability under different experimental conditions?
Q. What computational tools aid in designing derivatives with enhanced activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
